molecular formula C13H9IN2 B8600043 1-(2-iodophenyl)-1H-indazole

1-(2-iodophenyl)-1H-indazole

Cat. No.: B8600043
M. Wt: 320.13 g/mol
InChI Key: RJCYJQUXGHZJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-iodophenyl)-1H-indazole is a useful research compound. Its molecular formula is C13H9IN2 and its molecular weight is 320.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

1-(2-iodophenyl)indazole

InChI

InChI=1S/C13H9IN2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H

InChI Key

RJCYJQUXGHZJSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuric acid (7.67 mL, 144 mmol) was added to a solution of 2-(1H-indazol-1-yl)aniline (1.771 g, 8.46 mmol) in concentrated HCl (2.030 mL, 25.4 mmol) at 0° C. The solution was stirred and after cooling back to 0° C., sodium nitrite (0.584 g, 8.46 mmol) in water (3.5 mL) was added dropwise. The reaction was stirred 40 min at 0° C. before potassium iodide (2.81 g, 16.93 mmol) in water (3.5 mL) was added dropwise and the solution was stirred at RT. After 1 h, the reaction is poured into ice with ethyl acetate and separated. The aqueous layer was extracted with EtOAc. The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as an orange oil. The crude material was purified by silica gel chromatography by eluting with 1:4 EtOAc in hexane, to provide 1-(2-iodophenyl)-1H-indazole.
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
1.771 g
Type
reactant
Reaction Step One
Name
Quantity
2.03 mL
Type
reactant
Reaction Step One
Quantity
0.584 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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